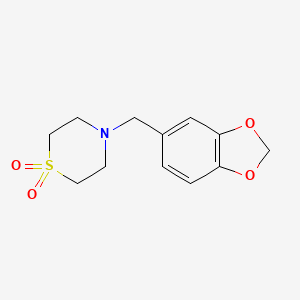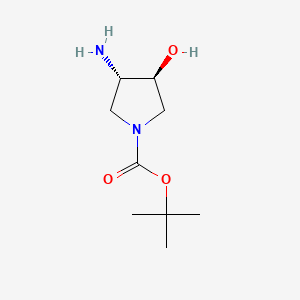![molecular formula C12H9N3OS B2503486 5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazol-3-thiol CAS No. 27106-16-7](/img/structure/B2503486.png)
5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazol-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse pharmacological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of 5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol, which includes a furan ring, a phenyl group, and a triazole ring, contributes to its distinctive chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Used in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
Target of Action
Derivatives of 1,2,4-triazole, the core structure of this compound, are known to exhibit diverse pharmacological activities . They have been proven to be effective bactericides, pesticides, fungicides, and important chemotherapeutic agents .
Mode of Action
It’s known that triazole derivatives interact with their targets through hydrogen bonding, owing to the presence of nitrogen atoms in the triazole ring .
Biochemical Pathways
Triazole derivatives are known to interfere with the synthesis of ergosterol, a key component of fungal cell membranes .
Result of Action
Triazole derivatives are known to exhibit antimicrobial, anticonvulsant, and antidepressant properties .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially affect the action of triazole derivatives .
Biochemische Analyse
Biochemical Properties
It is known that triazoles and their derivatives can interact with various enzymes and proteins . For instance, some triazoles have been found to bind to the iron in the heme moiety of CYP-450
Cellular Effects
Given the diverse pharmacological activities associated with triazoles , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that triazoles can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization. The detailed steps are as follows :
Preparation of 2-Furoyl Thiosemicarbazide: Furan-2-carboxylic acid hydrazide is reacted with ammonium thiocyanate in the presence of aqueous hydrochloric acid under reflux conditions for 3 hours.
Cyclization: The resulting 2-furoyl thiosemicarbazide is then treated with potassium hydroxide in ethanol under reflux for 3 hours, followed by acidification with acetic acid to yield 5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol.
Industrial Production Methods
While specific industrial production methods for 5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding hydrosulfides.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alkoxides are employed under basic conditions.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Hydrosulfides.
Substitution: Various substituted triazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Furan-2-yl-4H-[1,2,4]triazole-3-thiol: A closely related compound with similar structural features and reactivity.
1,2,4-Triazole Derivatives: Compounds such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol exhibit similar biological activities and chemical properties.
Uniqueness
5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol is unique due to its combination of a furan ring, a phenyl group, and a triazole ring, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other triazole derivatives, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
3-(furan-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c17-12-14-13-11(10-7-4-8-16-10)15(12)9-5-2-1-3-6-9/h1-8H,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWLGJLWFORSRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one](/img/structure/B2503406.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2503408.png)

![3-[(2-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503410.png)

![N'-(3,4-dimethylphenyl)-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide](/img/structure/B2503412.png)
![2-(3-methylphenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2503413.png)


![2-methyl-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2503420.png)
![2-((4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B2503422.png)
![ethyl 6-(4-bromobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2503424.png)
